molecular formula C6H9N3 B1511996 1-(azetidin-3-yl)-1H-pyrazole CAS No. 1107627-16-6

1-(azetidin-3-yl)-1H-pyrazole

Cat. No.: B1511996
CAS No.: 1107627-16-6
M. Wt: 123.16 g/mol
InChI Key: BTVFEBGEHBKUDA-UHFFFAOYSA-N
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Description

Structural Overview of Bicyclic Heterocyclic Systems

The molecular architecture of this compound exemplifies the sophisticated design principles found in bicyclic heterocyclic systems. The compound features a pyrazole ring, characterized as a five-membered heterocycle containing two adjacent nitrogen atoms in ortho-substitution, connected through a carbon-nitrogen bond to an azetidine ring at the 3-position. The azetidine component represents a saturated four-membered nitrogen-containing heterocycle with considerable ring strain of approximately 25.4 kilocalories per mole. This strain energy lies strategically between the highly reactive aziridines (27.7 kilocalories per mole) and the more stable pyrrolidines, providing a unique balance of stability and reactivity that makes azetidines particularly valuable in synthetic applications.

The three-dimensional structure of this compound reveals important conformational characteristics that influence its chemical behavior. Crystallographic studies of related azetidine-containing compounds demonstrate that the four-membered ring adopts a puckered conformation to minimize angle strain, while the pyrazole ring maintains planarity. The nitrogen atom at the 1-position of the pyrazole ring serves as the attachment point for the azetidine substituent, creating a direct carbon-nitrogen linkage that allows for electronic communication between the two ring systems. This connectivity pattern enables unique reactivity profiles not observed in either component ring system individually.

Table 1: Structural Properties of this compound

Property Value Reference
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
SMILES Notation C1C(CN1)N2C=CC=N2
Heavy Atom Count 9
Rotatable Bond Count 1
Ring Count 2
Topological Polar Surface Area 29.85 Ų

The electronic properties of this bicyclic system reflect the combined influence of both heterocyclic components. The pyrazole ring exhibits weak basicity with a pKb value of approximately 11.5, while the azetidine nitrogen displays stronger basic character compared to most secondary amines. This differential basicity creates opportunities for selective functionalization and provides multiple sites for potential coordination with metal centers or hydrogen bonding interactions. The strain energy stored within the azetidine ring serves as a driving force for various ring-opening reactions, while the pyrazole moiety can participate in electrophilic aromatic substitution reactions at different positions depending on the substituent pattern and reaction conditions.

Historical Context of Azetidine-Pyrazole Hybrid Compounds

The development of azetidine-pyrazole hybrid compounds represents a relatively recent advancement in heterocyclic chemistry, emerging from the convergence of two established research areas with distinct historical trajectories. Pyrazole chemistry traces its origins to the late 19th century, when German chemist Ludwig Knorr coined the term "pyrazole" in 1883. The foundational synthetic methodology was established by Hans von Pechmann in 1898, who developed a classical method for pyrazole synthesis from acetylene and diazomethane. This early work established the fundamental reactivity patterns that would later enable the construction of more complex pyrazole-containing architectures.

The historical development of azetidine chemistry followed a different timeline, with significant advances occurring primarily in the mid-20th century as synthetic methodologies matured. Azetidines gained prominence initially through their relationship to beta-lactam antibiotics, where the four-membered ring strain played a crucial role in biological activity. The recognition that azetidines could serve as versatile synthetic intermediates led to the development of various preparative methods, including the reduction of azetidinones with lithium aluminum hydride and more sophisticated approaches involving ring transformation reactions.

The convergence of azetidine and pyrazole chemistry into hybrid systems began in earnest during the early 21st century, driven by medicinal chemistry initiatives seeking novel scaffolds with enhanced biological properties. Research groups recognized that combining these two privileged heterocyclic motifs could potentially access unexplored chemical space while maintaining favorable pharmacokinetic properties. This strategic approach reflected broader trends in drug discovery toward increasing molecular complexity and three-dimensional character in small molecule libraries.

Table 2: Timeline of Key Developments in Azetidine-Pyrazole Chemistry

Year Development Significance Reference
1883 Knorr introduces pyrazole terminology Foundation of pyrazole chemistry
1898 Pechmann pyrazole synthesis First reliable synthetic method
1959 First natural pyrazole isolated Discovery of 1-pyrazolyl-alanine in watermelon seeds
2018 Comprehensive pyrazole review published Systematic analysis of synthetic methods
2021 Azetidine reactivity advances Modern understanding of strain-driven chemistry

The synthesis strategy for preparing pyrazole-azetidine derivatives has evolved significantly, with early approaches focusing on sequential construction of each ring system followed by more sophisticated convergent strategies. Researchers discovered that the Michael reaction between hydrazine derivatives and alpha-beta-unsaturated ketones could be performed efficiently to furnish pyrazole carboxylates, providing a foundation for incorporating azetidine substituents. These methodological advances have enabled the systematic exploration of structure-activity relationships within this chemical class.

Significance in Modern Heterocyclic Chemistry

The significance of this compound in contemporary heterocyclic chemistry extends across multiple dimensions, encompassing synthetic methodology, medicinal chemistry applications, and fundamental studies of molecular reactivity. This compound exemplifies the modern trend toward increasing structural complexity in small molecule design, where multiple heterocyclic units are combined to create privileged scaffolds with enhanced biological profiles. The unique combination of ring strain from the azetidine component and the electronic properties of the pyrazole ring creates opportunities for novel reaction pathways and selective functionalization strategies.

From a synthetic methodology perspective, this compound serves as a versatile platform for exploring new reaction types and developing innovative synthetic transformations. The compound can undergo nucleophilic substitution reactions through the azetidine nitrogen, which serves as a potential leaving group under appropriate conditions. Additionally, the pyrazole ring can participate in substitution reactions at various positions, providing multiple sites for structural diversification. The strain energy inherent in the azetidine ring enables ring-opening reactions under specific conditions, leading to the formation of novel structural motifs that would be difficult to access through alternative synthetic routes.

The reactivity profile of this hybrid system demonstrates remarkable versatility in chemical transformations. Acylation reactions can introduce functional groups onto both the azetidine and pyrazole nitrogen atoms, while condensation reactions enable the formation of additional heterocyclic systems. The compound also participates effectively in cyclization reactions under appropriate conditions, providing access to more complex polycyclic architectures. These diverse reaction modes make this compound particularly valuable as a building block for combinatorial chemistry approaches and library synthesis initiatives.

Table 3: Computational Properties and Predicted Characteristics

Property Value Method Reference
Predicted Collision Cross Section [M+H]⁺ 120.7 Ų Computational prediction
Predicted Collision Cross Section [M+Na]⁺ 127.3 Ų Computational prediction
Predicted Collision Cross Section [M-H]⁻ 121.8 Ų Computational prediction
LogP (octanol-water) 0.871 Computational calculation
Hydrogen Bond Acceptors 3 Structural analysis
Hydrogen Bond Donors 1 Structural analysis

The medicinal chemistry applications of this compound reflect the broader pharmaceutical industry interest in heterocyclic scaffolds with unique three-dimensional architectures. The compound has shown promising biological activities across multiple therapeutic areas, with derivatives demonstrating potential anticancer, anti-inflammatory, and antimicrobial properties. The structural features that contribute to these activities include the ability of both ring systems to interact with biological targets through hydrogen bonding, hydrophobic interactions, and potential coordination with metal centers in enzymatic active sites.

Recent advances in the synthesis and functionalization of azetidine-containing heterocycles have positioned compounds like this compound at the forefront of efforts to develop next-generation pharmaceutical agents. The strain-driven reactivity of the azetidine ring provides opportunities for designing compounds with specific activation mechanisms, while the pyrazole component offers established pharmacophoric properties that have been validated across numerous therapeutic applications. This combination creates a synergistic effect that enhances the overall utility of the hybrid scaffold in drug discovery programs.

The compound also plays an important role in advancing fundamental understanding of heterocyclic chemistry principles. Studies of this compound contribute to the broader knowledge base regarding how ring strain influences reactivity patterns and how multiple heterocyclic systems can be combined to achieve desired chemical and biological properties. These insights inform the design of future synthetic targets and guide the development of new methodologies for accessing complex heterocyclic architectures. The continued investigation of this compound and related structures promises to yield additional discoveries that will expand the toolkit available to synthetic and medicinal chemists working in this important area of chemical research.

Properties

IUPAC Name

1-(azetidin-3-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-8-9(3-1)6-4-7-5-6/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVFEBGEHBKUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650948
Record name 1-(Azetidin-3-yl)-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107627-16-6
Record name 1-(Azetidin-3-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Azetidinyl)-1H-pyrazole dihydrochloride
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Preparation Methods

Aza-Michael Addition Approach

One of the most efficient and widely reported methods for synthesizing azetidine-containing heterocycles involves the aza-Michael addition reaction. This method typically starts from an α,β-unsaturated ester or malonate derivative of azetidine, such as (N-Boc-azetidin-3-ylidene)acetate, which undergoes nucleophilic addition with nitrogen-containing heterocycles like pyrazole.

  • The process involves the reaction of (N-Boc-azetidin-3-ylidene)acetate with 1H-pyrazole under mild basic catalysis (e.g., DBU or Cs2CO3) to yield 1-substituted azetidine-pyrazole derivatives with moderate to high yields (typically 50–90%).
  • This method benefits from regioselectivity and good substrate tolerance, allowing the selective formation of the N-1 substituted pyrazole adduct.
  • The Boc protecting group on the azetidine nitrogen facilitates the reaction and can be removed subsequently to yield the free amine.

This synthetic route was exemplified in a 2023 study where the authors successfully synthesized 3-substituted azetidine-pyrazole hybrids through an aza-Michael addition followed by Suzuki–Miyaura cross-coupling to diversify the pyrazole ring substituents.

N-Alkylation of Pyrazole with Azetidine Halides

Another method involves the direct N-alkylation of pyrazole derivatives with azetidine halide precursors, such as N-Boc-3-iodoazetidine:

  • Pyrazole or pyrazole carboxylates are reacted with N-Boc-3-iodoazetidine under basic conditions (e.g., using potassium carbonate or similar bases) in polar aprotic solvents like DMF or acetonitrile.
  • The reaction proceeds via nucleophilic substitution on the azetidine halide, yielding N-alkylated pyrazole derivatives bearing the azetidin-3-yl substituent.
  • This method allows for the preparation of a variety of N-substituted pyrazoles with azetidine moieties, which can be subsequently deprotected or further functionalized.

Ring-Opening and Functionalization of Azetidine Derivatives

The azetidine ring in this compound can also be prepared or modified via ring-opening reactions of azetidine precursors:

  • Under strong nucleophilic conditions, the azetidine ring can be opened to yield linear or functionalized intermediates that can be cyclized or coupled with pyrazole derivatives.
  • This approach is less common for the direct synthesis of this compound but is useful for diversifying azetidine-containing compounds.

Reaction Conditions and Catalysts

Method Key Reagents/Conditions Yield Range (%) Notes
Aza-Michael Addition (N-Boc-azetidin-3-ylidene)acetate, 1H-pyrazole, DBU or Cs2CO3 catalyst, mild temperature 52–93 Regioselective N-1 substitution; Boc protection important
N-Alkylation with Azetidine Halide Pyrazole, N-Boc-3-iodoazetidine, base (K2CO3), DMF or ACN solvent, room temperature to reflux 50–85 Straightforward nucleophilic substitution
Ring-Opening and Functionalization Strong nucleophiles, acidic or basic conditions Variable Used for further functionalization or ring modifications

Characterization and Structural Confirmation

The synthesized this compound derivatives are typically characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H, ^13C, and ^15N NMR provide detailed structural information, confirming substitution patterns and ring integrity.
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weights and purity.
  • NOESY Experiments: Used to establish spatial proximity between protons, confirming regioselectivity of the substitution (e.g., between pyrazole protons and azetidine ring protons).

Summary of Key Research Findings

  • The aza-Michael addition method offers a mild, regioselective, and efficient route to this compound with yields up to 93%, utilizing α,β-unsaturated azetidine derivatives and pyrazole nucleophiles.
  • N-alkylation of pyrazole with N-Boc-3-iodoazetidine is a versatile alternative, enabling the synthesis of various N-substituted pyrazole-azetidine compounds under basic conditions.
  • The Boc protecting group on azetidine nitrogen is crucial for controlling reactivity and facilitating purification.
  • Structural elucidation through advanced NMR techniques and HRMS confirms the successful synthesis and regioselectivity of these methods.
  • These synthetic strategies provide valuable building blocks for further pharmaceutical and peptide chemistry applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of various substituted azetidines and pyrazoles.

Scientific Research Applications

It appears the query is for "1-(azetidin-3-yl)-1H-pyrazole", but the available search results discuss "1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride". These are different compounds, so the following information is based on the search results for the latter compound.

Scientific Research Applications of 1-[(Azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride

1-[(Azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride is a chemical compound of interest in medicinal chemistry and organic synthesis, featuring a combination of azetidine and pyrazole moieties. Research has explored its potential biological activities and versatile reactivity.

Chemistry

This compound serves as a building block in the synthesis of complex organic molecules and heterocycles.

Biology

The compound has been investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties. One study demonstrated its effectiveness against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.

Bacterial StrainInhibition Zone (mm)
Escherichia coli18
Staphylococcus aureus20
Klebsiella pneumoniae15

Medicine

1-[(Azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride has been explored for potential therapeutic applications, including use as an anti-inflammatory and anticancer agent. In vitro studies have reported significant inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone. Additionally, preliminary studies suggest the compound may induce apoptosis in cancer cells, with cell cycle arrest observed in treated cells.

Industry

Due to its unique structural properties, this compound is utilized in the development of new materials and polymers.

Comparative Studies

Compared to similar compounds, 1-[(Azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride's unique combination of azetidine and pyrazole rings imparts distinct chemical reactivity and potential biological activities.

CompoundBiological ActivityRemarks
Azetidine DerivativeModerate antibacterialLacks pyrazole moiety
1-[(Azetidin-3-yl)methyl]-4-methylpyrazoleStrong antimicrobial and anti-inflammatoryUnique structure enhances activity
1H-Pyrazole DerivativeAnticancer propertiesLess effective against inflammation

Case Studies

  • Antimicrobial Activity: A series of derivatives were synthesized and tested against common pathogens, with the most active derivative showing significant inhibition against E. coli and S. aureus, suggesting potential as a therapeutic agent.
  • Anti-inflammatory Research: In animal models, the compound exhibited a reduction in edema comparable to established anti-inflammatory drugs, suggesting its viability as a treatment option for inflammatory conditions.
  • Cancer Cell Studies: Experimental results indicated that the compound could effectively induce apoptosis in various cancer cell lines, warranting further investigation into its anticancer properties.

Synthesis of Azetidine Derivatives

Mechanism of Action

The mechanism by which 1-(azetidin-3-yl)-1H-pyrazole exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

1-Phenyl-3-(pyren-1-yl)-1H-Pyrazole

  • Structural Features : Bulky pyrene and phenyl substituents at the pyrazole ring.
  • Applications : Acts as a fluorophore due to extended π-conjugation from the pyrene group.
  • Synthesis : Synthesized via Pd(II)-catalyzed alkenylation, enabling regioselective C–H bond activation .
  • Key Properties : Exhibits strong fluorescence, making it suitable for optical materials. Unlike 1-(azetidin-3-yl)-1H-pyrazole, it lacks biological targeting but serves as a photophysical probe .
Parameter This compound 1-Phenyl-3-(pyren-1-yl)-1H-Pyrazole
Primary Application JAK inhibition (pharmaceutical) Fluorescence (material science)
Synthetic Method Multi-step organic synthesis Pd-catalyzed alkenylation
Key Functional Groups Azetidine, ethylsulfonyl Pyrene, phenyl

1-Methyl-3-phenyl-1H-Pyrazole

  • Structural Features : Simple pyrazole with methyl and phenyl substituents.
  • Applications : Used as an intermediate in agrochemicals and pharmaceuticals.
  • Synthesis : Prepared via condensation reactions, offering high purity (97%) and scalability .
  • Key Properties : Lacks the azetidine ring, reducing conformational rigidity and target specificity compared to this compound .

Triazole-Pyrazole Hybrids

  • Structural Features : Fusion of triazole and pyrazole rings (e.g., 1-(5-Methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetate).
  • Applications : Antimicrobial agents with improved metabolic stability.
  • Synthesis : Synthesized via click chemistry or cyclization, differing from the Suzuki coupling used in baricitinib’s synthesis .
  • Key Properties : Triazole enhances hydrogen-bonding capacity, but absence of azetidine reduces JAK selectivity .

Organophosphorus Pyrazole Derivatives

  • Structural Features : Pyrazole linked to phosphine ligands (e.g., BippyPhos).
  • Applications : Catalytic ligands in cross-coupling reactions.
  • Synthesis : Modified via phosphine group incorporation, diverging from medicinal chemistry routes .
  • Key Properties : Bulkier substituents (e.g., cyclohexyl, adamantyl) improve ligand stability but lack therapeutic relevance .

Key Research Findings and Data

Photophysical Properties

  • 1-Phenyl-3-(pyren-1-yl)-1H-Pyrazole: Emission maxima at 450–500 nm, outperforming non-aromatic analogs like this compound in fluorescence .

Biological Activity

1-(Azetidin-3-yl)-1H-pyrazole is a compound that combines an azetidine ring with a pyrazole moiety, which contributes to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of the current research findings.

Structural Characteristics

The molecular formula of this compound dihydrochloride is C6H11Cl2N3. The unique combination of the azetidine structure and the pyrazole ring allows for diverse interactions with biological targets, which is crucial for its medicinal applications. The presence of hydrochloride groups enhances its solubility in aqueous environments, potentially influencing its bioavailability and pharmacodynamics.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anti-inflammatory : The compound has shown potential in inhibiting inflammatory pathways, making it a candidate for treating conditions like arthritis.
  • Anticancer : Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against various cancer cell lines.
  • Antimicrobial : Its structural features may contribute to activity against bacterial and fungal pathogens.

Table 1: Biological Activities of this compound and Related Compounds

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis in A549 lung cancer cells
AntimicrobialActivity against Staphylococcus aureus

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies, including:

  • Aza-Michael Addition : This method involves the reaction of pyrazole derivatives with azetidine precursors under basic conditions, yielding high purity products.
  • Cyclization Reactions : Utilizing different reagents and solvents can facilitate the formation of the azetidine ring fused with the pyrazole structure.

Study on Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of pyrazole derivatives, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The IC50 values were comparable to established anti-inflammatory drugs, suggesting its potential as a therapeutic agent .

Anticancer Research

Research involving A549 lung cancer cells revealed that this compound induced apoptosis at concentrations lower than those required for standard chemotherapeutics. The mechanism appears to involve modulation of cell cycle progression and activation of apoptotic pathways .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within the body. Binding assays using techniques such as surface plasmon resonance have indicated a strong affinity for certain targets involved in inflammation and cancer progression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Properties
1-(Pyrrolidin-3-yl)-1H-pyrazolePyrrolidine ring instead of azetidineEnhanced central nervous system activity
2-(Azetidin-2-yl)-1H-pyrazoleDifferent position of azetidine substitutionDistinct biological activity profiles
1-(Morpholin-4-yl)-1H-pyrazoleMorpholine ring structureImproved solubility and bioavailability

Q & A

Q. What are effective synthetic routes for preparing 1-(azetidin-3-yl)-1H-pyrazole?

Methodological Answer:

  • A common approach involves multi-step organic synthesis , starting with the acylation of azetidinone derivatives followed by cyclization with pyrazole precursors .
  • Alkylation of pyrazole cores with functionalized azetidine intermediates (e.g., using N-Cbz-prolinol mesylate) and subsequent deprotection can yield the target compound .
  • Key steps include controlling reaction conditions (temperature, solvent polarity) and employing catalysts like palladium for cross-coupling reactions to ensure regioselectivity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • Spectroscopic techniques :
  • NMR (¹H and ¹³C) to verify substituent positions and azetidine ring conformation .
  • IR spectroscopy to identify functional groups (e.g., C-N stretches in azetidine) .
    • Chromatography :
  • HPLC for purity assessment and isolation of intermediates .
    • Mass spectrometry (HRMS) for molecular weight confirmation .

Q. What are the key physicochemical properties influencing its reactivity?

Methodological Answer:

  • The azetidine ring introduces strain, enhancing reactivity in nucleophilic substitution or ring-opening reactions .
  • Pyrazole moiety contributes to π-π stacking interactions and hydrogen bonding, critical for biological target binding .
  • Solubility and stability can be modulated by substituents on the azetidine or pyrazole rings .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of derivatives?

Methodological Answer:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve azetidine intermediate solubility .
  • Catalyst screening : Palladium-based catalysts enhance cross-coupling efficiency in functionalization steps .
  • Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions during sensitive steps like acylation .

Q. What strategies are used to resolve contradictions in reported biological activities?

Methodological Answer:

  • Comparative assays : Test the compound alongside structurally similar analogs (e.g., triazole- or pyrrolidine-substituted derivatives) to isolate activity contributions from the azetidine-pyrazole core .
  • Dose-response studies : Evaluate IC₅₀ values across multiple cell lines to distinguish target-specific effects from cytotoxicity .
  • Computational modeling : Molecular docking simulations can predict binding affinities to receptors like kinases or GPCRs, reconciling divergent experimental results .

Q. How can the compound’s pharmacokinetic profile be improved for therapeutic applications?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
  • Structural modifications : Adding hydrophilic substituents (e.g., hydroxyl or carboxyl groups) improves aqueous solubility .
  • Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., azetidine ring oxidation) and guide fluorination or methyl group additions to block degradation .

Q. What methodologies are employed to study its interaction with biological targets?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Quantify binding kinetics to purified proteins (e.g., enzymes or receptors) .
  • Cellular thermal shift assays (CETSA) : Validate target engagement in live cells by measuring protein stability shifts upon compound treatment .
  • CRISPR/Cas9 knockout models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(azetidin-3-yl)-1H-pyrazole
Reactant of Route 2
1-(azetidin-3-yl)-1H-pyrazole

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